molecular formula C12H29NSi2 B146828 BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE CAS No. 127896-07-5

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE

Cat. No.: B146828
CAS No.: 127896-07-5
M. Wt: 243.54 g/mol
InChI Key: WWPDPMRFNPAUIM-UHFFFAOYSA-N
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Description

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE is an organic compound characterized by the presence of tert-butyl and trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler amines.

    Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanols.

Common reagents used in these reactions include trimethylsilyl chloride, tert-butylamine, and various bases and acids depending on the desired transformation . Major products formed from these reactions include silanols, amines, and other substituted derivatives .

Scientific Research Applications

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups during complex molecule synthesis.

    Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug candidates that require silyl protection.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE exerts its effects involves the stabilization of reactive intermediates through the bulky trimethylsilyl groups. These groups provide steric hindrance, protecting sensitive functional groups from unwanted side reactions . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being performed .

Comparison with Similar Compounds

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE can be compared with other similar compounds such as N-tert-butyltrimethylsilylamine and bis(trimethylsilyl)acetamide . These compounds share the presence of trimethylsilyl groups but differ in their specific structures and reactivity. This compound is unique due to its combination of tert-butyl and bis(trimethylsilyl) groups, which confer distinct steric and electronic properties .

Similar compounds include:

  • N-tert-butyltrimethylsilylamine
  • Bis(trimethylsilyl)acetamide

These compounds are used in similar applications but may offer different reactivity profiles and stability under various conditions .

Properties

IUPAC Name

N-tert-butyl-2,2-bis(trimethylsilyl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi2/c1-12(2,3)13-10-11(14(4,5)6)15(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPDPMRFNPAUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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